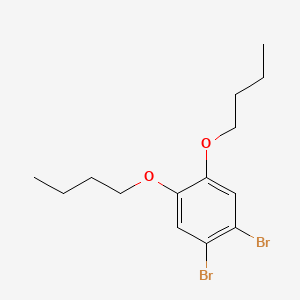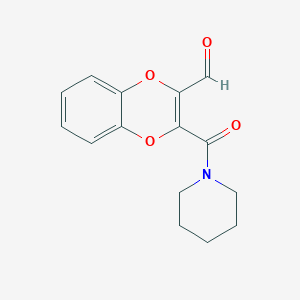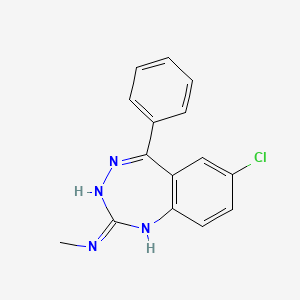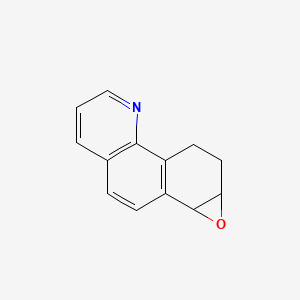![molecular formula C24H26O3 B14317364 4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) CAS No. 113447-58-8](/img/no-structure.png)
4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a central ethane-1,1-diyl group bonded to two 4-hydroxyphenyl groups, each of which is further substituted with two methyl groups at the 2 and 6 positions. The presence of hydroxyl groups and methyl groups contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,6-dimethylphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 2,6-dimethylphenol in the presence of a suitable catalyst, such as an acid or base. This reaction forms the central ethane-1,1-diyl linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet industry standards.
化学反応の分析
Types of Reactions
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenolic compounds.
科学的研究の応用
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, coatings, and specialty chemicals.
作用機序
The mechanism by which 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxyl groups and aromatic rings play a crucial role in these interactions, facilitating binding and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
Bisphenol A: Structurally similar but lacks the additional methyl groups.
4,4’-Dihydroxybiphenyl: Similar core structure but without the ethane-1,1-diyl linkage.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains a methylene bridge instead of an ethane-1,1-diyl linkage.
Uniqueness
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
特性
| 113447-58-8 | |
分子式 |
C24H26O3 |
分子量 |
362.5 g/mol |
IUPAC名 |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-1-(4-hydroxyphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-10-19(11-15(2)22(14)26)24(5,18-6-8-21(25)9-7-18)20-12-16(3)23(27)17(4)13-20/h6-13,25-27H,1-5H3 |
InChIキー |
QNFAAUDLDIZZBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












